(3S,5S)-(+)-3,5-Heptanediol

Übersicht

Beschreibung

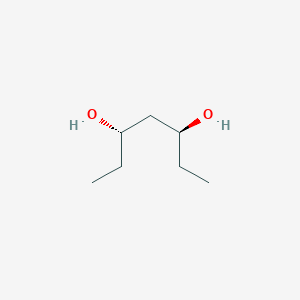

(3S,5S)-(+)-3,5-Heptanediol (CAS: 129212-21-1) is a chiral vicinal diol with a seven-carbon chain and hydroxyl groups at the 3rd and 5th positions, both in the S configuration. Its molecular formula is C₇H₁₆O₂, with a molar mass of 132.20 g/mol. This compound exhibits specific optical rotation [α]D = +40° (c = 10, ethanol) and a melting point of 52°C . It is commercially available in high purity (≥99%) for research applications, particularly in asymmetric synthesis and pharmaceutical intermediates, owing to its enantiomeric specificity .

Biologische Aktivität

(3S,5S)-(+)-3,5-Heptanediol is an optically active compound with significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₇H₁₈O₂

- Molecular Weight : 130.23 g/mol

- CAS Number : 79120-40-4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a chiral auxiliary in organic synthesis and its interaction with various biological systems. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.

- Antiproliferative Effects : Studies indicate that this compound has antiproliferative effects on cancer cell lines, suggesting potential use in cancer therapy.

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular processes.

Antioxidant and Antiproliferative Activities

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cells with IC50 values of 117.44 µg/mL and 105.61 µg/mL respectively .

Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of certain acyltransferases involved in lipid biosynthesis. Specifically, it has been implicated in the biosynthesis pathway of dimycocerosates (DIMs) in Mycobacterium tuberculosis. The enzyme PapA5 utilizes this compound as a substrate for dual esterification reactions .

Comparative Biological Activity Table

| Compound | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| This compound | 117.44 | Antiproliferative against HepG2 |

| 105.61 | Antiproliferative against A549 | |

| Hannokinol | 150.55 | Antitumor agent |

Safety and Toxicology

The safety assessment of alkane diols including this compound indicates mild irritation potential in dermal applications but overall low toxicity at typical exposure levels . Further studies are necessary to fully elucidate the safety profile of this compound in long-term use.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties

Research indicates that (3S,5S)-(+)-3,5-Heptanediol exhibits notable antioxidant activity. This property allows it to scavenge free radicals and prevent oxidative damage in cells, making it a potential candidate for the development of treatments for neurodegenerative diseases and conditions associated with aging where oxidative stress is a contributing factor.

Antimicrobial Activity

The compound has shown antimicrobial properties against certain filamentous fungi. This suggests potential applications in developing novel antifungal agents. However, further studies are needed to elucidate its mechanisms of action and optimize its efficacy in pharmaceutical formulations.

Chiral Building Block

As a chiral compound, this compound serves as an essential reagent in asymmetric synthesis. It is particularly useful in synthesizing optically active compounds required in drug development . The compound can be derived from natural sources or synthesized through chemical reactions, often involving enantioselective hydrogenation of 2,6-dimethyl-3,5-heptanedione.

Cosmetic Applications

Moisturizing Agent

In cosmetic formulations, this compound is incorporated for its moisturizing properties. Studies suggest that it can enhance skin hydration and improve skin barrier function. Its ability to modulate cellular responses may lead to synergistic effects when combined with other active ingredients .

Safety Profile

The safety assessment of alkane diols like this compound indicates that it can be used safely in cosmetic products. Regulatory bodies have evaluated its safety for topical application, confirming its suitability as an ingredient in personal care formulations .

Industrial Applications

Organic Synthesis Reagent

this compound is utilized as a reagent in various organic synthesis reactions. It plays a significant role in acylation reactions of carboxylic acids and other transformations that require specific stereochemistry for desired outcomes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3S,5S)-(+)-3,5-heptanediol and confirming its stereochemical purity?

- Methodological Answer : The synthesis of enantiomerically pure diols like this compound often involves asymmetric catalysis or chiral resolution. For stereochemical confirmation, X-ray crystallography is the gold standard. For example, in related diol derivatives, crystal structures resolved using MoKα radiation (λ = 0.7107 Å) and software like SHELXL-97 or SIR92 provide unambiguous stereochemical assignments . Polarimetry and chiral HPLC (e.g., using a Chiralpak column with hexane/isopropanol mobile phases) can also validate enantiomeric excess .

Q. How can researchers distinguish the meso form of 3,5-heptanediol from its chiral (3S,5S) enantiomer?

- Methodological Answer : The meso form lacks optical activity due to an internal plane of symmetry. Techniques include:

- Polarimetry : The chiral (3S,5S) enantiomer will rotate plane-polarized light, while the meso form will not.

- X-ray Crystallography : As demonstrated in stereochemistry problems, the meso form’s crystal packing shows centrosymmetric hydrogen-bonding networks absent in chiral enantiomers .

- NMR Spectroscopy : Diastereotopic protons in the meso form exhibit distinct splitting patterns compared to the chiral enantiomer .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 52°C (pure crystalline form) .

- Solubility : High solubility in polar solvents (e.g., methanol, DMF) but limited in hexane, critical for recrystallization .

- Hydrogen-Bonding Capacity : The diol’s hydroxyl groups enable hydrogen-bonded networks, influencing crystallization and derivatization .

Advanced Research Questions

Q. How do crystallographic parameters influence the hydrogen-bonding networks of (3S,5S)-configured diols?

- Methodological Answer : In related compounds, X-ray diffraction reveals that the diol’s hydroxyl groups form 10-membered hydrogen-bonded rings (e.g., O–H···O distances ~2.73 Å, angles ~166°) . The space group (e.g., P2₁2₁2₁) and unit cell dimensions (e.g., a = 8.5 Å, b = 10.2 Å, c = 12.3 Å) dictate packing efficiency. Nonpolar layers along the b-axis and polar channels along the a-axis are observed in analogous structures, affecting material properties like solubility .

Q. How can researchers resolve contradictions between observed biological activity and stereochemical predictions for (3S,5S)-diol derivatives?

- Methodological Answer : For derivatives like Hannokinol (a (3S,5S)-diol with antitumor activity), discrepancies may arise from:

- Conformational Flexibility : THF rings in derivatives adopt puckered conformations (deviation ~0.28 Å from planar), altering binding affinities .

- Chiral Synthase Interactions : Enzymatic assays (e.g., with NAD+-dependent dehydrogenases) can test stereospecificity. Contradictions may indicate off-target effects or racemization during synthesis .

Q. What advanced techniques are recommended for analyzing structure-activity relationships (SAR) in (3S,5S)-diol-based compounds?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict dihedral angles and electrostatic potentials influencing receptor binding .

- Derivatization Studies : Introducing substituents (e.g., 4-hydroxyphenyl or pyrenyl groups) alters hydrophobicity and π-π stacking, as seen in octahydrocurcumin derivatives .

- In Vitro Assays : Measure antioxidant activity via DPPH radical scavenging or antiproliferative effects using MTT assays on cancer cell lines .

Q. What are the challenges in achieving high-purity (3S,5S)-3,5-heptanediol for pharmacological studies?

- Methodological Answer :

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (buffer: 0.08 M phosphoric acid pH 7.0, methanol gradient) to remove diastereomeric impurities .

- Crystallization Optimization : Slow cooling in methanol/water mixtures (4:1 v/v) yields larger crystals with fewer defects, as seen in related diols .

- Stability Monitoring : Store at 2–8°C under inert gas to prevent oxidation; monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Comparison

Key Observations :

- Stereochemical Complexity : (3S,5S)-Heptanediol and its stereoisomers (e.g., 3R,5S) differ in spatial arrangement, impacting their reactivity and biological activity. The meso form, despite having two stereocenters, is achiral due to an internal symmetry plane .

- Physical Properties : The (3S,5S) enantiomer has a higher melting point (52°C) compared to terminal diols like 1,7-heptanediol (43–45°C), likely due to stronger intermolecular hydrogen bonding in the vicinal diol .

- Biological Relevance: Octahydrocurcumin, a derivative of 3,5-heptanediol, demonstrates bioactivity (e.g., antioxidant properties) attributed to its phenolic substituents .

Eigenschaften

IUPAC Name |

(3S,5S)-heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWORYKVVNTRAW-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.